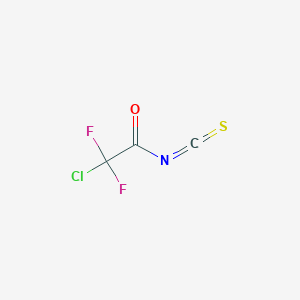
Isotiocianato de clorodifluoroacetilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorodifluoroacetyl isothiocyanate (ClF2CC(O)NCS) is a colorless compound that was synthesized by the reaction of ClF2CC(O)Cl with an excess of AgNCS .
Synthesis Analysis
The synthesis of Chlorodifluoroacetyl isothiocyanate involves the reaction of ClF2CC(O)Cl with an excess of AgNCS . This reaction results in a colorless product .Molecular Structure Analysis
The conformational properties of Chlorodifluoroacetyl isothiocyanate have been analyzed by joint application of vibrational spectroscopy, GED, and quantum chemical calculations . Two conformers were detected in the gas and liquid phases, in which the C-Cl bond adopts a gauche orientation with respect to the C=O group .Chemical Reactions Analysis
Photolysis of Chlorodifluoroacetyl isothiocyanate using an ArF excimer laser (193 nm) mainly yields ClF2CNCS, CO, and ClC(O)CF2NCS .Physical And Chemical Properties Analysis
Chlorodifluoroacetyl isothiocyanate melts at -85 degrees C, and its vapor pressure follows the equation ln p = -4471.1 (1/T) + 11.35 (p [atm], T [K]) in the range -38 to 22 degrees C .Aplicaciones Científicas De Investigación
Química Sintética y Formación de Isotiocianatos
El isotiocianato de clorodifluoroacetilo sirve como un precursor valioso en la química sintética. Participa en reacciones que conducen a la formación de isotiocianatos. Estos compuestos exhiben diversas características biológicas, incluidas propiedades antimicrobianas, antiinflamatorias y anticancerígenas . Los investigadores han explorado diferentes métodos sintéticos para preparar isotiocianatos, y el this compound juega un papel crucial en este contexto.
Reacciones de Difluorometilación
El this compound puede utilizarse como agente de difluorometilación. Por ejemplo, se ha utilizado en la difluorometilación de 2-hidroxicalconas, lo que lleva a la formación de éteres de arilo difluorometilo. Estas reacciones se producen en condiciones fáciles y producen productos con estructuras diversas. Cabe destacar que la síntesis de derivados de 2,2-difluoro-2H-benzofurano también se ha logrado utilizando este compuesto .
Química Medicinal y Desarrollo de Fármacos
Los cianuros de acilo, incluido el this compound, tienen amplias aplicaciones en química preparativa. Los investigadores exploran su potencial como bloques de construcción para moléculas de fármacos. La combinación única de cloro, flúor y grupos funcionales de isotiocianato hace de este compuesto un candidato intrigante para el diseño de fármacos. Su reactividad y estabilidad son factores cruciales en el desarrollo de fármacos .
Estudios Estructurales y Espectroscópicos
Los científicos han caracterizado el this compound utilizando diversas técnicas, incluyendo IR (fase gaseosa y matriz Ar), espectroscopia Raman (líquido), (19)F y (13)C NMR, espectroscopia de fotoelectrones (PES) y difracción electrónica de gases (GED). El compuesto existe en dos confórmeros, con diferentes orientaciones del enlace C-Cl en relación con el grupo C═O. Estos estudios proporcionan información sobre sus propiedades moleculares y su comportamiento .
Preparación de Nuevos Derivados
Los investigadores han explorado la reactividad del this compound para sintetizar nuevos derivados. Modificando las condiciones de reacción y los materiales de partida, pueden acceder a una amplia gama de productos. La capacidad de introducir átomos de cloro y flúor en marcos orgánicos abre posibilidades emocionantes para diseñar nuevos compuestos con propiedades personalizadas .
Biología Química y Transformaciones de Grupos Funcionales
El this compound contribuye al conjunto de herramientas de transformaciones de grupos funcionales. Su combinación única de halógenos y funcionalidad de isotiocianato permite a los químicos crear diversas arquitecturas moleculares. Estas transformaciones son esenciales para diseñar compuestos bioactivos, sondas fluorescentes y otros materiales funcionales .
En resumen, el this compound juega un papel multifacético en la química sintética, la investigación medicinal y los estudios estructurales. Sus intrigantes propiedades continúan inspirando a los científicos en diversas disciplinas. Si desea información más detallada sobre alguna aplicación específica, ¡no dude en preguntar! 🌟 .
Mecanismo De Acción
Target of Action
Chlorodifluoroacetyl isothiocyanate, like other isothiocyanates (ITCs), governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . These targets play a crucial role in maintaining cellular homeostasis and their modulation can lead to significant changes in cellular function.
Mode of Action
The biological activities of ITCs may be primarily mediated through the reaction of the electrophilic central C of –N= C= S with cellular nucleophilic targets . This interaction can lead to changes in the function of the target proteins, potentially leading to effects such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest .
Biochemical Pathways
ITCs can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
The pharmacokinetics of ITCs involve their metabolism through the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process can impact the bioavailability of ITCs, influencing their therapeutic potential.
Result of Action
The molecular and cellular effects of ITCs action include the induction of acute cellular stress, which may be the initiating event for effects such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest . These effects can contribute to the anti-cancer and chemopreventive properties of ITCs.
Action Environment
The action of ITCs can be influenced by various environmental factors. For instance, the stability of ITCs can depend on the polarity of different solvents . Additionally, factors such as pH and the presence of certain cofactors can influence the formation and action of ITCs .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Chlorodifluoroacetyl isothiocyanate is derived from the enzymatic hydrolysis of glucosinolates . It is known for its high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This property allows it to interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
They have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They can modulate metastasis-related gene expression and inhibit cell survival signaling molecules like Akt and NFκB .
Molecular Mechanism
Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . They can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
Isothiocyanates have been shown to display anti-cancer effects, particularly when given before tumor initiation, suggesting a chemopreventive effect in gastric cancer .
Metabolic Pathways
Isothiocyanates, including Chlorodifluoroacetyl isothiocyanate, are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
Small molecules like Chlorodifluoroacetyl isothiocyanate can freely diffuse across cell membranes .
Subcellular Localization
Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Propiedades
IUPAC Name |
2-chloro-2,2-difluoroacetyl isothiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF2NOS/c4-3(5,6)2(8)7-1-9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFKEBPJSQCJQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)C(F)(F)Cl)=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

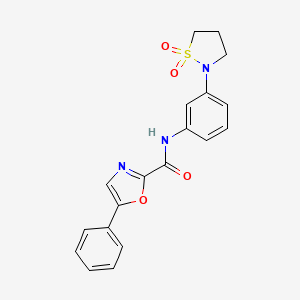

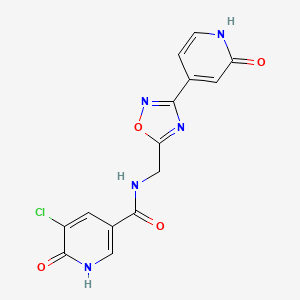


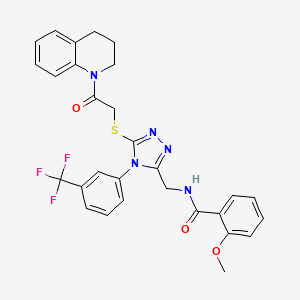
![3-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413230.png)

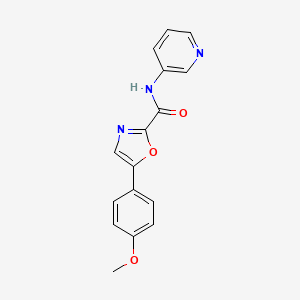
![[2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2413236.png)
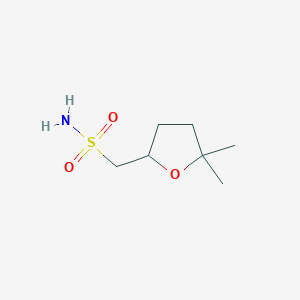
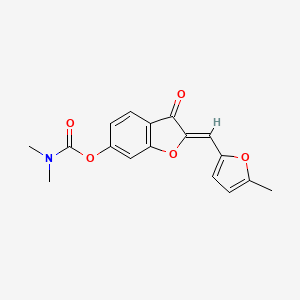
![(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2413243.png)
